molecular formula C13H18N2O2 B11975148 N-cyclohexyl-N'-(3-hydroxyphenyl)urea CAS No. 55614-04-5

N-cyclohexyl-N'-(3-hydroxyphenyl)urea

Cat. No.: B11975148
CAS No.: 55614-04-5
M. Wt: 234.29 g/mol
InChI Key: JPXJXHASUDJSOC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(3-hydroxyphenyl)urea is a urea-based compound primarily studied for its role as a soluble epoxide hydrolase (sEH) inhibitor. Its structure features a cyclohexyl group attached to one urea nitrogen and a 3-hydroxyphenyl group on the other. This compound’s design aligns with the broader class of urea derivatives targeting sEH, a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) .

Properties

CAS No.

55614-04-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

1-cyclohexyl-3-(3-hydroxyphenyl)urea

InChI

InChI=1S/C13H18N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2,(H2,14,15,17)

InChI Key

JPXJXHASUDJSOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(3-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Binding Interactions

The inhibitory activity of urea-based sEH inhibitors depends on substituent chemistry and spatial arrangement. Below is a comparative analysis:

Table 1: Key Structural Features and Interactions of Selected Urea-Based sEH Inhibitors
Compound Name Substituent (R Group) Key Interactions with sEH Residues Notable Properties References
N-Cyclohexyl-N'-(3-hydroxyphenyl)urea 3-hydroxyphenyl (meta-OH) Hydrogen bonds with D335, T383, Y466 Enhanced polarity due to -OH; moderate logP
N-Cyclohexyl-N'-(4-iodophenyl)urea (CIU) 4-iodophenyl (para-I) Similar H-bonding; halogen interactions Higher lipophilicity (iodine increases logP)
N-Cyclohexyl-N'-(3-phenylpropyl)urea (CPU) Phenylpropyl linker Extended hydrophobic interactions Improved membrane permeability
1-Cyclohexyl-3-(2-hydroxyphenyl)urea 2-hydroxyphenyl (ortho-OH) Steric hindrance limits H-bond alignment Reduced potency vs. meta-OH analogs
N-Cyclohexyl-N'-(1-(propan-2-yl)piperidin-4-yl)urea Piperidinyl group Additional H-bond donors/acceptors Enhanced solubility and CNS penetration

Metabolic Stability and Toxicity

  • Piperidinyl Derivatives : Compounds like N-cyclohexyl-N'-(1-(propan-2-yl)piperidin-4-yl)urea exhibit improved blood-brain barrier penetration, making them candidates for neuroinflammatory applications .

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